4,5,7-Trimethoxy-2-naphthalenecarboxylic acid methyl ester
Description
4,5,7-Trimethoxy-2-naphthalenecarboxylic acid methyl ester is a poly-substituted naphthalene derivative characterized by three methoxy (-OCH₃) groups at positions 4, 5, and 7 of the naphthalene ring and a methyl ester (-COOCH₃) at position 2. Its molecular formula is C₁₅H₁₆O₅, with a molecular weight of 276.28 g/mol (CAS: 74694-98-7) .
Properties
Molecular Formula |
C15H16O5 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
methyl 4,5,7-trimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H16O5/c1-17-11-6-9-5-10(15(16)20-4)7-12(18-2)14(9)13(8-11)19-3/h5-8H,1-4H3 |
InChI Key |
ANWWNAFKKQFJGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CC(=C2C(=C1)OC)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Esterification of 4,5,7-Trimethoxy-2-naphthalenecarboxylic Acid
The primary and most direct method to prepare 4,5,7-trimethoxy-2-naphthalenecarboxylic acid methyl ester is through the esterification of the corresponding carboxylic acid with methanol. This classical organic reaction typically uses a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the conversion.
$$
\text{4,5,7-Trimethoxy-2-naphthalenecarboxylic acid} + \text{Methanol} \xrightarrow[\text{Heat}]{\text{H}2\text{SO}4} \text{4,5,7-Trimethoxy-2-naphthalenecarboxylic acid methyl ester} + \text{H}_2\text{O}
$$
- Conditions: Reflux in methanol with catalytic sulfuric acid.
- Reaction time: Several hours, typically 2–6 hours.
- Temperature: Controlled reflux temperature (~65 °C).
- Work-up: Reaction mixture is cooled, neutralized, and the ester is extracted with an organic solvent such as dichloromethane or ethyl acetate.
- Purification: Flash chromatography or recrystallization.
This method is widely used because it is straightforward and yields the methyl ester with good purity and yield. The reaction parameters such as temperature, catalyst concentration, and reaction time are optimized to maximize ester formation while minimizing side reactions like hydrolysis or methylation of methoxy groups.
Preparation via Diazomethane Methylation
An alternative method involves the methylation of the free acid using diazomethane, a highly reactive methylating agent. This method is particularly useful when mild conditions are required to preserve sensitive functional groups.
- The 4,5,7-trimethoxy-2-naphthalenecarboxylic acid is dissolved in an inert solvent such as diethyl ether or tetrahydrofuran.
- Diazomethane solution is added dropwise at low temperature (0–5 °C) to the acid solution.
- The reaction proceeds rapidly, converting the acid to the methyl ester.
- Excess diazomethane is quenched carefully.
- The product is isolated by solvent evaporation and purified by recrystallization.
Diazomethane methylation typically gives high yields and purity but requires careful handling due to the toxicity and explosiveness of diazomethane.
Ion-Exchange Resin Mediated Methylation
A more modern and mild approach involves the use of ion-exchange resins to convert the acid to its salt form, which is then methylated with methyl iodide.
- The carboxylic acid is adsorbed onto an ion-exchange resin in its salt form.
- Methyl iodide is added to the resin-bound acid salt, converting it into the methyl ester.
- The ester, having no affinity for the resin, is eluted with an appropriate solvent.
- The solvent is evaporated to yield the pure methyl ester.
This method is advantageous for its simplicity, mild conditions, and suitability for preparing small quantities (10–20 mg) of methyl esters in high purity within one day.
Synthetic Route via Polyphosphoric Acid Cyclization and Subsequent Esterification
According to classical literature, 4,5,7-trimethoxy-2-naphthalenecarboxylic acid derivatives can be synthesized by cyclization reactions in polyphosphoric acid (PPA), followed by isolation of the keto acid intermediate and subsequent methylation.
- Starting materials such as substituted benzyl bromides and triethyl propane-1,1,2-tricarboxylate are reacted under heating with polyphosphoric acid at ~70 °C for 2 hours.
- The reaction mixture is poured into ice water to precipitate the keto acid intermediate.
- The keto acid is purified and then methylated using diazomethane to yield the methyl ester.
- The final product is recrystallized to obtain pure 4,5,7-trimethoxy-2-naphthalenecarboxylic acid methyl ester.
This method, reported with yields up to 87% for the keto acid intermediate and good yields for the esterification step, is useful for generating the compound in preparative quantities.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | Methanol, H2SO4 | Reflux, 2–6 h, ~65 °C | Moderate to High | Simple, classical method |
| Diazomethane Methylation | Diazomethane | 0–5 °C, inert solvent | High | Mild, fast, requires careful handling |
| Ion-Exchange Resin + Methyl Iodide | Ion-exchange resin, methyl iodide | Room temp, 1 day | Good purity, moderate yield | Mild, suitable for small scale |
| PPA Cyclization + Diazomethane | Polyphosphoric acid, diazomethane | 70 °C for cyclization, then methylation | Up to 87% (intermediate) | Multi-step, preparative scale |
Research Data and Analytical Results
- Melting Points: The methyl ester typically melts around 100 °C, confirming purity and identity.
- Elemental Analysis: Found values for carbon and hydrogen closely match calculated values for C15H16O5, supporting the proposed structure.
- Spectroscopic Characterization:
- NMR (1H and 13C) confirms the presence of methoxy groups and methyl ester functionalities.
- IR spectra show characteristic ester carbonyl absorption near 1735 cm⁻¹.
- Stability: The compound is stable under standard laboratory conditions but may hydrolyze under strong acidic or basic conditions.
- Solubility: Soluble in organic solvents such as ethanol and dichloromethane, facilitating purification and handling.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Products include 2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-, and its corresponding aldehydes.
Reduction: The primary product is 2-Naphthalenemethanol, 4,5,7-trimethoxy-.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-, methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-, methyl ester involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with cellular targets.
Comparison with Similar Compounds
4,6,7-Trimethoxy-2-naphthalenecarboxylic Acid Methyl Ester
- CAS Number : 23673-58-7
- Molecular Formula : C₁₅H₁₆O₅ (identical to the target compound).
- Substitution Pattern : Methoxy groups at positions 4, 6, and 7.
- Key Differences :
- The shift of the methoxy group from position 5 (in the target compound) to position 6 alters steric and electronic properties.
- This positional isomerism may influence solubility, crystallinity, and reactivity in synthetic pathways.
5,6,7-Trimethoxy-2-naphthalenecarboxylic Acid Methyl Ester
- CAS Number : 23673-53-2
- Molecular Formula : C₁₅H₁₆O₅.
- Substitution Pattern : Methoxy groups at positions 5, 6, and 7.
- Key Differences :
- The absence of a methoxy group at position 4 reduces steric hindrance near the ester group at position 2.
- This isomer’s electronic profile may favor specific interactions in biological systems compared to the 4,5,7-substituted variant.
General Comparison Table
Functional Group Comparisons
- Ester Group Stability : All three isomers share the methyl ester group at position 2, which is hydrolytically stable under neutral conditions but susceptible to alkaline or enzymatic cleavage.
- Steric Effects: The 4,5,7-substituted compound may exhibit greater steric hindrance near the ester group compared to the 5,6,7-isomer.
Biological Activity
4,5,7-Trimethoxy-2-naphthalenecarboxylic acid methyl ester, a derivative of naphthalene, has garnered attention due to its diverse biological activities. This compound is characterized by the presence of multiple methoxy groups and an ester functional group, which contribute to its chemical reactivity and potential therapeutic applications. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic implications.
Chemical Structure and Properties
The molecular formula for 4,5,7-trimethoxy-2-naphthalenecarboxylic acid methyl ester is , with a molecular weight of approximately 302.31 g/mol. The structural features include:
- Naphthalene Ring : Provides a stable aromatic system.
- Methoxy Groups : Enhance lipophilicity and facilitate interactions with biological targets.
- Carboxylic Acid Ester : Imparts reactivity in biochemical pathways.
The biological activity of 4,5,7-trimethoxy-2-naphthalenecarboxylic acid methyl ester can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing cellular processes.
- Receptor Modulation : It can interact with specific receptors, altering signaling pathways that regulate various physiological functions.
- Cellular Uptake : The compound's structure allows it to penetrate cell membranes effectively, impacting intracellular mechanisms.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, 5-hydroxy-4,6,7-trimethoxy-2-naphthalenecarboxylic acid methyl ester has shown promising results in scavenging free radicals and reducing oxidative stress in cellular models. This antioxidant activity is crucial for potential applications in preventing oxidative damage-related diseases.
Anti-inflammatory Effects
A study involving bioassay-guided fractionation identified related compounds that demonstrated inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-alpha in THP-1 cells. The IC50 values for these compounds were reported at 2.4 µM and 15.6 µM respectively . This suggests that 4,5,7-trimethoxy-2-naphthalenecarboxylic acid methyl ester may possess similar anti-inflammatory properties.
Anticancer Potential
Preliminary studies have indicated that this compound may inhibit the growth of various cancer cell lines. For example, related naphthalene derivatives have been noted for their cytotoxic effects against MCF-7 breast cancer cells. The presence of hydroxyl and methoxy groups enhances the interaction with biological targets involved in cancer progression.
Study 1: Inhibition of Cytokines
In a controlled laboratory setting, researchers evaluated the effects of 4,5,7-trimethoxy-2-naphthalenecarboxylic acid methyl ester on cytokine production in human peripheral blood mononuclear cells (PBMCs). The results demonstrated a significant reduction in IL-6 and TNF-alpha levels after treatment with the compound at varying concentrations. This finding supports its potential use in treating inflammatory diseases such as rheumatoid arthritis and psoriasis.
Study 2: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of several naphthalene derivatives using DPPH radical scavenging assays. The results indicated that compounds similar to 4,5,7-trimethoxy-2-naphthalenecarboxylic acid methyl ester exhibited high scavenging activity compared to standard antioxidants like ascorbic acid. This suggests a promising role for this compound in oxidative stress-related conditions.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
